(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrrolidone ring, and multiple phenyl groups with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated phenyl compounds, furan derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-1,3-DIHYDRO-2H-PYRROL-2-ONE
- (3E)-3-{[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-(2-METHYLPHENYL)-5-PHENYL-1,3-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H16Cl2FNO2 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16Cl2FNO2/c28-23-12-6-18(15-24(23)29)26-13-11-22(33-26)14-19-16-25(17-4-2-1-3-5-17)31(27(19)32)21-9-7-20(30)8-10-21/h1-16H/b19-14+ |
InChI Key |
BXHXTCVVRZBPAJ-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)F |
Origin of Product |
United States |
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